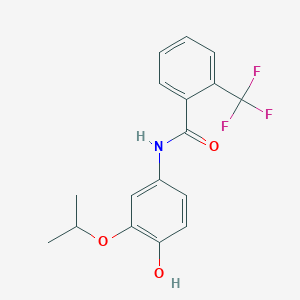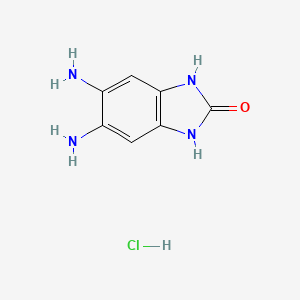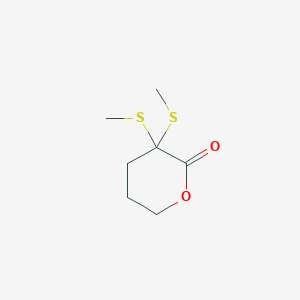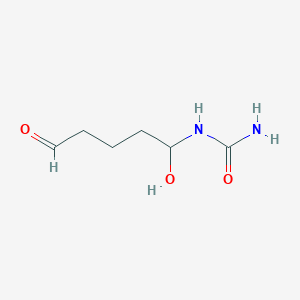
1,1'-Dihexyl-4,4'-bipyridin-1-ium dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The bipyridinium core is a versatile building block in supramolecular chemistry, and the addition of hexyl chains and dimethanesulfonate groups enhances its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction is carried out under reflux conditions in ethanol, with a large excess of 1-chloro-2,4-dinitrobenzene . The reaction mixture is stirred strongly for several days to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The bipyridinium core can be oxidized, leading to changes in its electronic properties.
Substitution: The hexyl chains and dimethanesulfonate groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation and reduction reactions can lead to different redox states of the bipyridinium core, while substitution reactions can introduce various functional groups onto the hexyl chains or dimethanesulfonate groups .
Applications De Recherche Scientifique
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, leading to changes in its electronic and optical properties . These redox processes are often accompanied by changes in the UV-vis absorption spectra, making the compound useful in electrochromic devices . The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate is unique due to its specific combination of hexyl chains and dimethanesulfonate groups, which enhance its solubility and reactivity compared to other bipyridinium compounds. This makes it particularly useful in applications requiring high solubility and tunable electronic properties .
Propriétés
Numéro CAS |
90449-49-3 |
|---|---|
Formule moléculaire |
C24H40N2O6S2 |
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium;methanesulfonate |
InChI |
InChI=1S/C22H34N2.2CH4O3S/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2;2*1-5(2,3)4/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
Clé InChI |
JHGOROSHSDVZTJ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)

![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)


![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)


![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
